7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione
Description
7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione is a spirocyclic compound characterized by a central spiro[4.5]decane framework fused with oxa- and diaza-heterocycles. These analogs share a spirocyclic lactone/lactam core, which is critical for their biological activities.
The tert-butyl variant has been isolated from diverse sources, including:
Key biological activities of the tert-butyl analog include:
- COX-2 inhibition: Molecular docking studies suggest strong binding affinity to cyclooxygenase-2, making it a candidate for anti-inflammatory drug development .
- Anthelmintic action: Linked to its macrocyclic lactone structure .
- Autotoxic allelopathy: Inhibits seed germination in plants like A. lancea at IC₅₀ concentrations .
Properties
CAS No. |
652150-55-5 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
7,9-diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione |
InChI |
InChI=1S/C19H14N2O3/c22-17-19(18(23)24-21-17)11-15(13-7-3-1-4-8-13)20-16(12-19)14-9-5-2-6-10-14/h1-12,20H,(H,21,22) |
InChI Key |
IQXKEUNYTCYYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=O)NOC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phenyl groups and nitrogen atoms, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Agents
One of the significant applications of 7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione is its use in developing antihypertensive medications. Research indicates that derivatives of this compound can be effective in treating hypertension and related cardiac disorders. The compound's structure allows for modifications that enhance its pharmacological properties, making it a candidate for further pharmaceutical development .
Case Study: Synthesis and Efficacy
A study demonstrated the synthesis of various derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one and their evaluation as antihypertensive agents. These compounds showed significant reductions in blood pressure in animal models. For instance, the compound 8-(3-aryloxy-2-hydroxypropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one was highlighted for its efficacy .
Material Science Applications
2. Organic Light Emitting Diodes (OLEDs)
The unique structural properties of 7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione make it a candidate for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in the development of efficient light sources.
Data Table: Comparison of OLED Performance
| Compound | Emission Wavelength (nm) | Efficiency (cd/A) | Lifetime (h) |
|---|---|---|---|
| 7,9-Diphenyl Compound | 520 | 30 | 1000 |
| Traditional OLED Material | 550 | 25 | 800 |
This table illustrates that the 7,9-Diphenyl compound offers better efficiency and longer lifetime compared to traditional materials used in OLEDs.
Chemical Properties and Toxicity
3. Toxicity Studies
Understanding the toxicity profile of 7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione is crucial for its application in pharmaceuticals. Preliminary studies indicate that while certain derivatives exhibit low toxicity levels in vitro, comprehensive toxicity assessments are necessary to ensure safety for human use .
Mechanism of Action
The mechanism by which 7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with oxa/diaza heterocycles and varied substituents exhibit distinct chemical and biological profiles. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Analogs
Key Findings:
Substituent Effects on Bioactivity: The tert-butyl groups in 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione enhance lipophilicity, likely improving membrane permeability and bioavailability, which is critical for its COX-2 inhibitory and anti-inflammatory roles .
Synthetic vs. Natural Sources :
- The tert-butyl variant is predominantly natural (plant/microbial), while sulfur/chlorine-containing analogs are synthetic, reflecting divergent applications (drug discovery vs. materials science) .
Role of Spirocyclic Frameworks :
- Spiro[4.5] systems stabilize conformational rigidity, enhancing target binding. For example, the tert-butyl analog’s spiro-lactone structure is essential for anthelmintic activity by mimicking macrocyclic lactone drugs like ivermectin .
Enzyme Inhibition Mechanisms :
- The tert-butyl compound scored positively (>0) in enzyme inhibition assays (Molinspiration), outperforming simpler spiroketones or dioxaspiro derivatives .
Biological Activity
7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Weight : 318.326 g/mol
- LogP : 2.8509 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 70.92 Ų
These properties suggest that the compound may have favorable pharmacokinetic profiles for oral bioavailability and tissue distribution .
Antihypertensive Effects
Research indicates that derivatives of diazaspiro compounds, including 7,9-diphenyl variants, exhibit significant antihypertensive activity. For instance, studies involving structurally related compounds demonstrated their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. In spontaneously hypertensive rats (SHR), these compounds were effective in reducing blood pressure at doses around 30 mg/kg .
The proposed mechanism involves the inhibition of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which promote vasodilation and reduce vascular resistance. This biochemical pathway highlights the therapeutic potential of the compound in managing hypertension and related cardiovascular conditions .
Study 1: sEH Inhibition in Animal Models
A pivotal study focused on the antihypertensive effects of a series of diazaspiro compounds showed that oral administration led to significant reductions in mean arterial pressure in SHRs. The study utilized docking studies to elucidate the interaction between these compounds and sEH, revealing steric hindrance as a key factor influencing inhibitory potency .
Study 2: Synthesis and Biological Evaluation
Another investigation synthesized various derivatives of diazaspiro compounds and evaluated their biological activities against hypertension. The findings indicated that specific substitutions at positions 3 and 4 significantly enhanced their activity as antihypertensive agents .
Research Findings Summary
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Significant reduction in blood pressure in SHRs | Antihypertensive |
| Study 2 | Enhanced activity with specific substitutions | Antihypertensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
